molecular formula C12H10N4O B1461070 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-29-9

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B1461070
CAS No.: 237435-29-9
M. Wt: 226.23 g/mol
InChI Key: RUXXEJGBWXSYIP-UHFFFAOYSA-N
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Description

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Biochemical Analysis

Biochemical Properties

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over closely related kinases such as PKA . This selective inhibition is achieved through binding interactions at the ATP-binding site of PKB, thereby preventing its activation and subsequent signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the compound has been observed to inhibit cell proliferation and induce apoptosis by targeting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, this compound effectively disrupts this pathway, thereby exerting its anti-cancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell survival and proliferation. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors regulated by PKB signaling . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by aberrant PKB activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more pronounced inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can affect the compound’s stability, half-life, and overall pharmacokinetic profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the nucleus or mitochondria, further influencing its biological effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with phenylacetylene in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides, to produce substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has shown promise as a lead compound for developing new drugs, particularly in cancer research, due to its ability to inhibit specific kinases and other molecular targets.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory properties, similar to this compound.

    Pyrimido[4,5-d]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

2-amino-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-12-15-9-6-8(7-4-2-1-3-5-7)14-10(9)11(17)16-12/h1-6,14H,(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXXEJGBWXSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442463
Record name 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237435-29-9
Record name 2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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